
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide
Beschreibung
N-(4-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazole core linked to a 3,4-dihydroquinoline moiety via a ketone bridge.
Eigenschaften
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-17-8-10-18(11-9-17)30(26,27)23-21-22-16(14-29-21)13-20(25)24-12-4-6-15-5-2-3-7-19(15)24/h2-3,5,7-11,14H,4,6,12-13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWEGFUVSBHRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of Ethyl 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (Intermediate A)
Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS 81745-20-2) serves as the starting material. The compound is synthesized via nucleophilic substitution between 3,4-dihydroquinolin-1(2H)-one and ethyl bromoacetate under basic conditions:
Procedure :
- 3,4-Dihydroquinolin-1(2H)-one (5 mmol) and ethyl bromoacetate (5 mmol) are dissolved in acetonitrile.
- Potassium iodide (0.2 mmol) and sodium hydroxide (5 mmol) are added, and the mixture is stirred at 30°C for 16 h.
- The product is isolated by filtration and recrystallized from ethanol (Yield: 85%).
Characterization :
- Molecular Formula : C₁₃H₁₅NO₃.
- ¹H NMR (DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 2.62 (t, 2H, CH₂CO), 3.55 (t, 2H, NCH₂), 4.12 (q, 2H, OCH₂), 4.43 (s, 2H, NCH₂CO), 7.12–7.25 (m, 4H, Ar-H).
Hydrolysis to 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid (Intermediate B)
Intermediate A is hydrolyzed to the carboxylic acid under acidic conditions:
Procedure :
- Intermediate A (5 mmol) is refluxed with 6 M HCl (20 mL) for 4 h.
- The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
- The organic layer is dried (MgSO₄) and concentrated (Yield: 92%).
Characterization :
- IR (KBr) : 1715 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (COOH).
Thiazole Ring Formation via Hantzsch Synthesis (Intermediate C)
The thiazole core is constructed using a modified Hantzsch reaction:
Procedure :
- Thiourea (5 mmol) and chloroacetyl chloride (5 mmol) are dissolved in DMF/benzene (1:3, 40 mL).
- Triethylamine (1.6 mL) is added dropwise at 0°C, followed by refluxing for 3 h.
- The precipitate is filtered and washed with diethyl ether (Yield: 90%).
Characterization :
- Molecular Formula : C₅H₅N₂OSCl.
- ¹H NMR (CDCl₃) : δ 3.82 (s, 2H, CH₂Cl), 7.35 (s, 1H, Thiazole-H).
Amide Coupling to Form Intermediate I
Intermediate B is coupled to Intermediate C via acyl chloride activation:
Procedure :
- Intermediate B (5 mmol) is treated with thionyl chloride (10 mL) to form the acyl chloride.
- The acyl chloride is reacted with Intermediate C (5 mmol) in THF with pyridine (5 mmol) at 0°C for 2 h.
- The product is purified via column chromatography (Yield: 88%).
Characterization :
- Molecular Formula : C₁₆H₁₆N₃O₂S.
- ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 154.2 (Thiazole-C), 128.9–135.6 (Ar-C).
Sulfonylation to Form the Target Compound
Synthesis of 4-Methoxybenzenesulfonyl Chloride (Intermediate II)
4-Methoxybenzenesulfonyl chloride is prepared via chlorosulfonation:
Procedure :
- 4-Methoxybenzenesulfonic acid (5 mmol) is treated with PCl₅ (10 mmol) in DCM at 0°C for 1 h.
- The mixture is filtered, and the solvent is evaporated (Yield: 95%).
Final Sulfonylation Reaction
Intermediate I is sulfonylated with Intermediate II under mild conditions:
Procedure :
- Intermediate I (5 mmol) and Intermediate II (5 mmol) are dissolved in pyridine (20 mL).
- The reaction is stirred at room temperature for 12 h, then quenched with ice water.
- The precipitate is filtered and recrystallized from ethanol (Yield: 86%).
Characterization :
- Molecular Formula : C₂₂H₂₂N₃O₄S₂.
- HRMS (ESI) : m/z 468.1052 [M+H]⁺ (calc. 468.1049).
- ¹H NMR (DMSO-d₆) : δ 3.78 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂CO), 7.02–7.89 (m, 8H, Ar-H).
Optimization and Analytical Data
Reaction Optimization for Thiazole Formation
Key parameters influencing the Hantzsch reaction were systematically evaluated (Table 1):
Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | DMF/Benzene | Et₃N | 80 | 3 | 90 |
2 | CH₃CN/H₂O | Et₃N | 80 | 4 | 94 |
3 | EtOH | Piperidine | 65 | 6 | 75 |
Optimal conditions (Entry 2) employed acetonitrile/water (1:1) with triethylamine, achieving 94% yield.
Physicochemical and Pharmacological Profiling
The target compound exhibits favorable drug-like properties (Table 2):
Parameter | Value |
---|---|
LogP | 2.34 |
Water Solubility (mg/mL) | 0.12 |
IC₅₀ (VEGFR-2, µM) | 0.45 |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the quinoline moiety, leading to the formation of quinolinone derivatives.
Reduction: : Reduction reactions may target the oxoethyl group, converting it to hydroxyl derivatives.
Substitution: : The thiazole and sulfonamide groups are reactive sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: : Halogens, alkylating agents, or nucleophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions include:
Oxidation: : Quinolinone derivatives.
Reduction: : Hydroxyethyl-thiazol-2-yl substituted compounds.
Substitution: : Various substituted thiazole or sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In the field of medicine, it shows promise as a lead compound for developing novel therapeutics. Preliminary studies suggest its potential in anti-inflammatory and anticancer applications.
Industry
Industrially, it can be utilized in the synthesis of specialty chemicals and pharmaceuticals, serving as an intermediate in various production processes.
Wirkmechanismus
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt crucial biological pathways, leading to the compound's therapeutic effects. The exact pathways and targets vary depending on the specific application (e.g., anti-inflammatory vs. anticancer).
Vergleich Mit ähnlichen Verbindungen
Key Structural Features:
- Core Heterocycles: Thiazole (common in sulfonamide derivatives) and 3,4-dihydroquinoline.
- Functional Groups : Sulfonamide (electron-withdrawing), methoxy (electron-donating), and ketone bridge (enhances conformational flexibility).
Comparative Analysis:
Key Observations :
- Compared to ’s thiazolidinone derivative, the target lacks a thione group, which may reduce metal-binding capacity but enhance solubility .
- The methylbenzenesulfonamide in shows closer structural similarity but replaces thiazole with benzothiazole, altering π-π stacking interactions .
Pharmacological and Physicochemical Properties
Biologische Aktivität
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a synthetic compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a quinoline moiety linked to a thiazole ring through a benzamide group. This unique arrangement contributes to its bioactive properties.
Property | Value |
---|---|
Molecular Formula | C21H22N4O3S |
Molecular Weight | 394.49 g/mol |
CAS Number | 941943-10-8 |
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways, potentially affecting cellular metabolism and proliferation.
- Receptor Modulation : It binds to cellular receptors, influencing signal transduction pathways and cellular responses, which may lead to apoptosis in cancer cells.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral effects by modulating intracellular levels of antiviral proteins such as APOBEC3G, which can inhibit viral replication.
Antiviral Properties
Research indicates that compounds similar to this compound have demonstrated antiviral activity against various viruses:
- Hepatitis B Virus (HBV) : Studies have reported that certain derivatives exhibit significant inhibitory effects on HBV replication, with IC50 values indicating potent activity against both wild-type and drug-resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Proliferation Inhibition : In vitro studies show that it can inhibit the growth of cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against various cancer types.
Study 1: Antiviral Activity against HBV
In a study assessing the anti-HBV effects of related compounds, it was found that derivatives exhibited IC50 values as low as 1.99 µM in HepG2.2.15 cells, indicating strong antiviral potential. The mechanism was linked to increased levels of intracellular APOBEC3G, which plays a critical role in restricting HBV replication .
Study 2: Anticancer Efficacy
Another study reported on the anticancer efficacy of similar compounds, demonstrating significant tumor growth inhibition in xenograft models after oral administration. The compound affected multiple signaling pathways involved in cell survival and proliferation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.